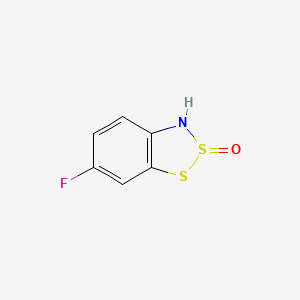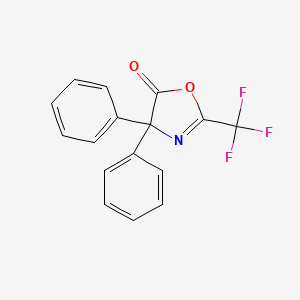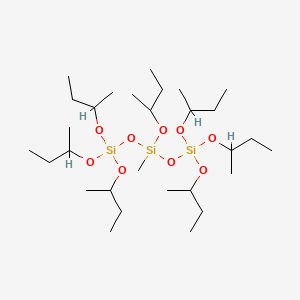
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- is a specialized organosilicon compound. It is part of the trisiloxane family, known for their unique structural properties and applications in various fields. This compound is characterized by its three silicon atoms connected by oxygen atoms, with organic groups attached to the silicon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisiloxane compounds typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. For trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)-, the process involves the reaction of a trisiloxane precursor with 1-methylpropoxy groups under the influence of a platinum catalyst .
Industrial Production Methods
Industrial production of trisiloxane compounds often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of silanols or siloxane ethers.
Reduction: Formation of silanes or siloxanes with reduced functional groups.
Substitution: Formation of substituted trisiloxane derivatives.
Applications De Recherche Scientifique
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized as a surfactant in agricultural formulations, enhancing the spread and absorption of pesticides
Mécanisme D'action
The mechanism of action of trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with hydrophobic surfaces, reducing surface tension and enhancing wetting properties.
Pathways Involved: It facilitates the penetration of active ingredients in formulations, improving their efficacy and performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Known for its use in hydrosilylation reactions and as a surfactant.
1,1,3,3,5,5-Hexamethyltrisiloxane: Used in the synthesis of silicone-based materials and as a reagent in organic chemistry.
Uniqueness
Trisiloxane, 3-methyl-1,1,1,3,5,5,5-heptakis(1-methylpropoxy)- is unique due to its specific functional groups, which provide enhanced wetting and spreading properties compared to other trisiloxane compounds. This makes it particularly valuable in applications requiring efficient surface coverage and penetration .
Propriétés
Numéro CAS |
67060-83-7 |
|---|---|
Formule moléculaire |
C29H66O9Si3 |
Poids moléculaire |
643.1 g/mol |
Nom IUPAC |
tributan-2-yl [butan-2-yloxy-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C29H66O9Si3/c1-16-23(8)30-39(15,37-40(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4)38-41(34-27(12)20-5,35-28(13)21-6)36-29(14)22-7/h23-29H,16-22H2,1-15H3 |
Clé InChI |
GEKNNYPUPLXYHR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


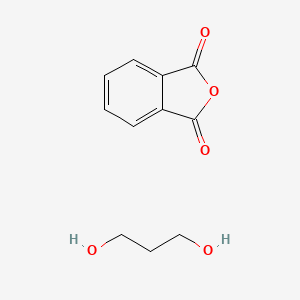
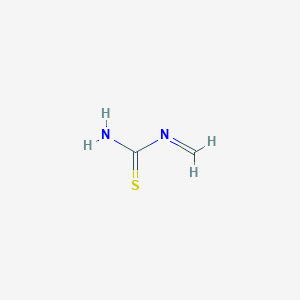
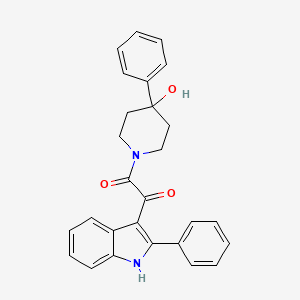
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

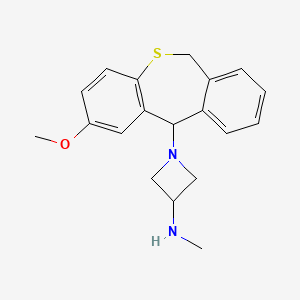

![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)


![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
